molecular formula C19H17ClF3NO3 B606495 Catpb

Catpb

Cat. No.: B606495
M. Wt: 399.8 g/mol
InChI Key: QOSIJVVNNGXEKE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has garnered significant interest in scientific research due to its ability to modulate receptor activity, making it a valuable tool in studying metabolic and inflammatory processes.

Scientific Research Applications

CATPB has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Catpb is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43 . FFA2R is a G-protein-coupled receptor that binds short-chain fatty acids (SCFAs) produced by the microbial fermentation of carbohydrates . It is expressed in a variety of tissues, including adipose tissue, inflammatory cells, and the gastrointestinal tract .

Mode of Action

This compound interacts with FFA2R, inhibiting its activation by SCFAs . It has been shown to inhibit the transient rise in intracellular Ca²⁺ induced in neutrophils by acetate or Cmp1 (FFA2R agonist) . Additionally, this compound inhibits Cmp1-induced NADPH oxidase activity .

Biochemical Pathways

The interaction of this compound with FFA2R affects several biochemical pathways. For instance, it increases forskolin-induced cAMP production and inhibits acetate-induced MAPK signaling in cells expressing human FFA2R . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on FFA2R. For instance, it has been shown to reduce the viability of 4T1 cells, a mouse breast cancer cell line . Additionally, it significantly affects cell morphology, clonogenicity, and migration, according to the evaluation of MDA-MB-231 and 4T1 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota, which produces the SCFAs that activate FFA2R, can influence the action of this compound . Changes in the composition of the gut microbiota, due to factors such as diet and antibiotic use, can alter SCFA production and thus potentially influence the efficacy of this compound .

Biological Activity

Catpb has been shown to possess a variety of biological activities, including the ability to catalyze enzymatic reactions, inhibit the growth of bacteria, and modulate cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects, including the ability to regulate gene expression, modulate the activity of enzymes, and alter the structure and function of proteins.

Advantages and Limitations for Lab Experiments

Catpb has a number of advantages for laboratory experiments, including its versatility, stability, and ease of synthesis. However, there are also a number of limitations for laboratory experiments, including its limited solubility and its potential for degradation.

Future Directions

For Catpb research include the development of new and improved synthetic methods, the exploration of new applications, and the development of new and improved therapeutic agents. Additionally, research should be conducted to further understand the mechanisms of action of this compound and its pharmacodynamics. Finally, research should be conducted to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

Catpb can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), native chemical ligation (NCL), and recombinant DNA technology. SPPS is a method of synthesizing peptides from amino acids, and is often used to produce this compound in small quantities. NCL is a method of synthesizing proteins from peptides, and is often used to produce this compound in larger quantities. Recombinant DNA technology is used to produce this compound from genes, and is often used to produce this compound in large quantities.

Biochemical Analysis

Biochemical Properties

Catpb plays a significant role in biochemical reactions by inhibiting the activity of free fatty acid receptor 2 (FFA2R). This receptor is involved in various physiological processes, including inflammation and metabolism. This compound interacts with FFA2R by binding to the receptor and preventing its activation by endogenous ligands such as short-chain fatty acids . This interaction inhibits the transient rise in intracellular calcium levels induced by FFA2R agonists, thereby modulating cellular responses .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FFA2R, this compound affects the signaling pathways that are activated by this receptor, leading to changes in gene expression and cellular metabolism. For example, this compound inhibits the NADPH oxidase activity induced by FFA2R agonists, which plays a role in the production of reactive oxygen species and inflammation . This inhibition can have significant effects on cellular function and overall physiological processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to free fatty acid receptor 2 (FFA2R) and preventing the receptor’s activation by endogenous ligands. This binding interaction inhibits the receptor’s ability to induce intracellular signaling pathways, such as the rise in intracellular calcium levels and the activation of NADPH oxidase . By blocking these pathways, this compound modulates cellular responses and influences various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FFA2R activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in metabolic processes and potential toxicity to specific organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of free fatty acid receptor 2 (FFA2R). By inhibiting FFA2R, this compound affects the metabolic flux and levels of metabolites associated with this receptor’s activity. For example, this compound can modulate the production of reactive oxygen species and the inflammatory response by inhibiting NADPH oxidase activity . This modulation can have significant effects on overall metabolic processes and physiological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and bind to intracellular proteins that facilitate its distribution within the cell . This transport and distribution play a crucial role in determining the compound’s overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes . This localization can affect the compound’s activity and function, particularly in modulating cellular responses and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CATPB involves several key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CATPB undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CATPB is unique due to its high selectivity for human FFA2 over mouse FFA2, making it particularly valuable for human-specific studies. Its ability to act as an inverse agonist, rather than just an antagonist, provides additional insights into receptor modulation and signaling pathways .

Properties

IUPAC Name

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIJVVNNGXEKE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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